Methyllycaconitine Perchlorate, Delphinium sp.

Descripción general

Descripción

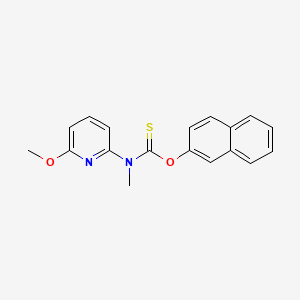

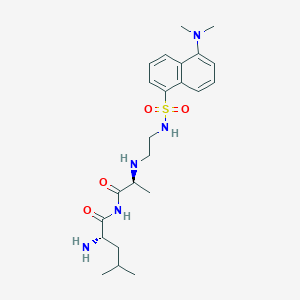

Methyllycaconitine Perchlorate, Delphinium sp. is a diterpene alkaloid. It derives from an aconitane.

Methyllycaconitine Perchlorate, Delphinium sp. is a natural product found in Delphinium andersonii, Delphinium cuneatum, and other organisms with data available.

Aplicaciones Científicas De Investigación

Blockade of Nicotinic Currents

Methyllycaconitine, isolated from Delphinium seeds, is a potent and specific antagonist of nicotinic currents in hippocampal neurons. It inhibits acetylcholine-induced currents at picomolar concentrations, suggesting its use in characterizing neuronal nicotinic receptors sensitive to alpha-bungarotoxin (Alkondon et al., 1992).

Isolation and Purification Techniques

Effective techniques for isolating methyllycaconitine from Delphinium include vacuum liquid chromatography, which confirmed its selectivity for α-bungarotoxin-sensitive neuronal nicotinic acetylcholine receptors (Coates et al., 1994).

Exploration of New Alkaloids

Studies on Delphinium corumbosum led to the isolation of methyllycaconitine and other bases, contributing to the understanding of its chemical and spectral characteristics (Narzullaev et al., 1973).

Modulation of Cell Responses

Research on the modulation of TE-671 cell responses by methyllycaconitine revealed its potency and complexity in altering the toxicity and mechanisms in livestock poisoning (Green et al., 2011).

Radioligand Characterization

Methyllycaconitine has been used as a novel radioligand for labeling alpha 7-type neuronal nicotinic acetylcholine receptors, demonstrating its high affinity and specificity in brain membrane binding (Davies et al., 1999).

Analysis of Toxic Alkaloids

Electrospray mass spectrometry methods using methyllycaconitine enable rapid screening of larkspur plant material for toxic norditerpenoid alkaloids, important for assessing the risk of poisoning (Gardner et al., 1999).

Propiedades

IUPAC Name |

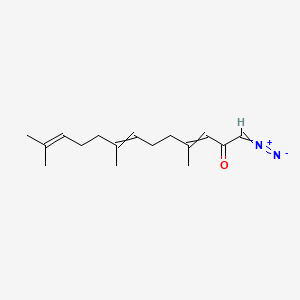

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTANAWLDBYGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyllycaconitine Perchlorate, Delphinium sp. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Octadec-9-enoyloxy-3-(10-oxo-10-perylen-3-yldecanoyl)oxypropyl] octadec-9-enoate](/img/structure/B1208808.png)

![2,3-Diazabicyclo[2.2.2]oct-2-ene](/img/structure/B1208817.png)